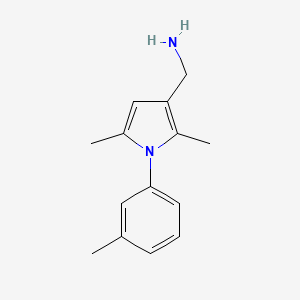
(2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 2 and 5, a tolyl group at position 1, and a methanamine group at position 3 of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with m-tolylmagnesium bromide, followed by the introduction of the methanamine group through reductive amination. The reaction conditions typically involve the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as distillation or chromatography are essential to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring or the methanamine group.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Pyrrole derivatives are known to exhibit various pharmacological properties, and this compound could be investigated for its potential as a therapeutic agent.
Medicine
In medicine, the compound may be explored for its potential use in drug development. Its structural features could be optimized to enhance its efficacy and selectivity as a drug candidate.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the tolyl and methanamine groups.
1-(m-Tolyl)pyrrole: Lacks the dimethyl and methanamine groups.
3-(Aminomethyl)pyrrole: Lacks the dimethyl and tolyl groups.
Uniqueness
(2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine is unique due to the combination of its substituents, which may impart distinct chemical and biological properties compared to its analogs. The presence of both electron-donating methyl groups and the electron-withdrawing methanamine group can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methanamine |
InChI |
InChI=1S/C14H18N2/c1-10-5-4-6-14(7-10)16-11(2)8-13(9-15)12(16)3/h4-8H,9,15H2,1-3H3 |
InChI Key |
NAYZTIKRWQGXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















